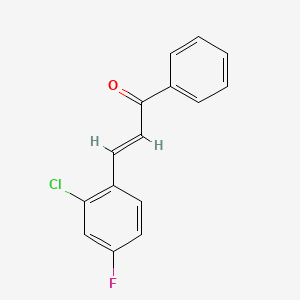

2-Chloro-4-fluorochalcone

Description

Overview of Chalcone (B49325) Derivatives in Medicinal Chemistry and Materials Science

Chalcone derivatives are a significant class of compounds extensively studied for their wide array of biological activities. acs.orgijpsjournal.com In medicinal chemistry, these compounds are investigated for their potential therapeutic applications, which include antibacterial, antifungal, anti-inflammatory, anticancer, and antioxidant properties. acs.orgijpsjournal.comekb.eg The basic chalcone structure consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, which is amenable to various chemical modifications. nih.govacs.org This structural flexibility allows researchers to synthesize a vast library of derivatives and study their structure-activity relationships (SAR) to develop new therapeutic agents. mdpi.comnih.gov The Claisen-Schmidt condensation is the most common method for synthesizing chalcones, involving the reaction of an acetophenone (B1666503) with a benzaldehyde (B42025) in the presence of a base or acid catalyst. ijpsjournal.commdpi.comchemrevlett.com

In the realm of materials science, chalcone derivatives are explored for their unique optical and electronic properties. researchgate.net Their conjugated π-system gives rise to interesting photophysical behaviors, making them candidates for applications in nonlinear optics (NLO). researchgate.netresearchgate.net The ability to tune these properties by substituting different functional groups on the aromatic rings makes chalcones attractive for the development of advanced materials. researchgate.netresearchgate.net Research in this area often involves synthesizing new chalcone derivatives and characterizing their structural, linear, and nonlinear optical properties through experimental and computational methods. researchgate.net

Significance of Halogenation in Chalcone Research

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the chalcone structure, a process known as halogenation, is a critical strategy in medicinal chemistry and materials science to enhance the parent compound's properties. researchgate.netmdpi.com Halogen substituents can influence the electronic and steric characteristics of the molecule, affecting its lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.comiainponorogo.ac.id This modification can lead to derivatives with improved pharmacological potential, such as enhanced antimicrobial, anticancer, and anti-inflammatory activities. researchgate.netmdpi.comnih.gov For instance, halogenated chalcones have demonstrated potent activity against various cancer cell lines and have been investigated for their ability to overcome multidrug resistance. researchgate.net

The specific halogen atom and its position on the aromatic rings of the chalcone are crucial in determining the resulting molecular properties.

Chlorine: The incorporation of chlorine atoms into the chalcone scaffold has been shown to enhance its biological activity. nih.govmdpi.com Chlorinated chalcones have demonstrated greater efficacy in inhibiting various microbial strains compared to their non-halogenated counterparts. mdpi.comresearchgate.net The presence of chlorine can increase the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. nih.gov Studies have indicated that the position of the chlorine atom is critical for activity. mdpi.com For example, research on 2'-hydroxychalcone (B22705) derivatives found that the presence of a chlorine atom improved their antimicrobial, antibiofilm, and antiproliferative activities, particularly against aggressive breast cancer cell lines. nih.gov

Fluorine: Fluorine is the most electronegative element, and its substitution into organic molecules can profoundly alter their properties. mdpi.com In chalcone research, fluorination is a common strategy to increase metabolic stability and bioavailability. mdpi.comresearchgate.net The small size of the fluorine atom means it can often replace a hydrogen atom without significant steric changes, a concept known as bioisosteric substitution. researchgate.netscienceandtechnology.com.vn This modification has been linked to enhanced anticancer and antibacterial activities. mdpi.comscienceandtechnology.com.vn Fluorinated chalcones can exhibit increased lipophilicity and improved interactions with biological targets. mdpi.comresearchgate.net Furthermore, the number and position of fluorine atoms can tune the photoreactivity of chalcones in the solid state, influencing their potential application in photomechanical materials. rsc.org

Current Research Landscape of 2-Chloro-4-fluorochalcone

The compound 2-Chloro-4-fluorochalcone, which features both a chlorine and a fluorine substituent on one of its aromatic rings, is a subject of contemporary research, primarily focusing on its synthesis and physical properties, especially its potential in materials science.

Recent studies have involved the synthesis of 2-Chloro-4-fluorochalcone derivatives to investigate their linear and nonlinear optical (NLO) properties. researchgate.netresearchgate.netum.edu.my These studies often employ both experimental techniques and theoretical calculations, such as Density Functional Theory (DFT), to understand the structure-property relationships. researchgate.net The research aims to evaluate how different donor groups attached to the chalcone framework, in conjunction with the existing chloro and fluoro acceptors, influence the molecule's hyperpolarizability, a key parameter for NLO materials. researchgate.netresearchgate.net The findings from these studies are valuable for designing novel materials for optoelectronic and photonic applications. researchgate.net

Below are tables detailing the basic properties of 2-Chloro-4-fluorochalcone and a summary of recent research findings.

Table 1: Properties of 2-Chloro-4-fluorochalcone

| Property | Value | Source |

|---|---|---|

| CAS Number | 286932-31-8 | scbt.com |

| Molecular Formula | C₁₅H₁₀ClFO | scbt.com |

| Molecular Weight | 260.69 g/mol | scbt.com |

Table 2: Summary of Recent Research on 2-Chloro-4-fluorochalcone Derivatives

| Research Focus | Key Findings | Reference |

|---|---|---|

| Nonlinear Optical (NLO) Properties | Synthesis of three new 2-chloro-4-fluorochalcone derivatives with different donor groups to study the donor dependence of their second-order hyperpolarizability (γ). | researchgate.net |

| Structural and Optical Characterization | A comprehensive study combining experimental analysis and DFT to investigate the structure-property relationship of three 2-chloro-4-fluorochalcone derivatives for their linear and NLO properties. | um.edu.mydntb.gov.ua |

| Structure-Property Relationship | Exploration of donor-acceptor substitutions on chalcone rings to develop materials with excellent NLO properties. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2-chloro-4-fluorophenyl)-1-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFO/c16-14-10-13(17)8-6-11(14)7-9-15(18)12-4-2-1-3-5-12/h1-10H/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHUBHMASRWXJB-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420773 | |

| Record name | 2-Chloro-4-fluorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286932-31-8 | |

| Record name | 2-Chloro-4-fluorochalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 4 Fluorochalcone and Its Derivatives

Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation remains the cornerstone for the synthesis of 2-Chloro-4-fluorochalcone and its derivatives. mdpi.comresearchgate.netsapub.org This method involves the reaction of an acetophenone (B1666503) with an aromatic aldehyde in the presence of a catalyst. The specific reactants for 2-Chloro-4-fluorochalcone would be 2-chloroacetophenone (B165298) and 4-fluorobenzaldehyde (B137897) or 4-fluoroacetophenone and 2-chlorobenzaldehyde.

The Claisen-Schmidt condensation is frequently carried out under basic conditions, with sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) being common catalysts. mdpi.comunmul.ac.id The reaction is typically conducted in a polar protic solvent such as ethanol (B145695) or methanol (B129727) at room temperature. mdpi.comunmul.ac.id The base facilitates the deprotonation of the acetophenone to form an enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde (B42025). Subsequent dehydration yields the chalcone (B49325). The use of a 40% NaOH solution in ethanol at room temperature for 7 hours has been reported for the synthesis of halogenated chalcones. mdpi.com Another study utilized a 40% (w/v) NaOH solution in methanol with a reaction time of 48 hours. unmul.ac.id

Table 1: Examples of Base-Catalyzed Claisen-Schmidt Condensation for Halogenated Chalcones

| Acetophenone Derivative | Benzaldehyde Derivative | Base | Solvent | Reaction Time | Yield | Reference |

| 1-(4-hydroxyphenyl)ethan-1-one | 4-Fluorobenzaldehyde | 40% KOH | Ethanol | 7 hours | 65-80% | mdpi.com |

| 5-chloro-2-hydroxyacetophenone | 4-methoxybenzaldehyde | 40% NaOH | Methanol | 48 hours | 84.54% | unmul.ac.id |

| 2-hydroxyacetophenone | 4-chlorobenzaldehyde | 50% NaOH | Ethanol | 5 hours (reflux) | 66-81% | utar.edu.my |

This table presents data from various sources and may not be directly representative of the synthesis of 2-Chloro-4-fluorochalcone.

In a move towards more environmentally friendly synthetic methods, solvent-free approaches for chalcone synthesis have been explored. sapub.orgjetir.org One such method involves grinding the reactants (acetophenone and benzaldehyde) with a solid base catalyst, like sodium hydroxide, using a mortar and pestle. jetir.orgrsc.org This technique, often referred to as mechanochemistry, can significantly reduce reaction times and waste. jetir.org Microwave irradiation has also been successfully employed in solvent-free Claisen-Schmidt condensations, often leading to higher yields and shorter reaction times compared to conventional heating methods. sapub.orgsapub.org For instance, the synthesis of fluorine-substituted chalcones has been achieved with good yields (>75%) using microwave activation in the absence of a solvent. sapub.org

The yield of the Claisen-Schmidt condensation can be influenced by several factors, including the nature and concentration of the catalyst, the solvent, the reaction temperature, and the reaction time. mdpi.com For base-catalyzed reactions, careful control of pH is important to avoid side reactions. In the synthesis of halogenated chalcones, yields can range from moderate to high, often between 65% and 80%, depending on the specific substrates and conditions. mdpi.com Optimization studies have shown that adjusting these parameters can lead to improved yields and purity of the final product. For example, in the synthesis of a series of chloro chalcones, a sonochemical method was found to provide significant benefits over conventional methods in terms of reaction time and yield. rasayanjournal.co.in

Alternative Synthetic Strategies for Halogenated Chalcones

While the Claisen-Schmidt condensation is the most common method, other strategies for synthesizing chalcones and their halogenated derivatives have been developed. These include palladium-catalyzed cross-coupling reactions and the Friedel-Crafts reaction. mdpi.comgoogle.com

Ionic liquids have emerged as promising "green" alternatives to traditional volatile organic solvents and have also been used as catalysts in organic synthesis. asianpubs.org Brønsted acidic ionic liquids have been shown to act as both the catalyst and the solvent in the Claisen-Schmidt condensation for the synthesis of chalcones, offering good catalytic activity and recyclability. dicp.ac.cn This approach aligns with the principles of green chemistry by minimizing the use of hazardous solvents. dicp.ac.cnrsc.org Functionalized ionic liquids have also been employed as soluble supports in the liquid-phase synthesis of amino chalcones, demonstrating high loading capacity and the potential for microwave-assisted reactions. asianpubs.org

Derivatization Strategies of 2-Chloro-4-fluorochalcone

The core structure of 2-Chloro-4-fluorochalcone can be further modified to create a library of derivatives with potentially new or enhanced properties. Derivatization can be achieved by introducing various substituents onto the aromatic rings or by reacting the α,β-unsaturated carbonyl system. For instance, the presence of donor and acceptor groups on the phenyl rings can be tuned to optimize specific properties. Research has been conducted on synthesizing 2-chloro-4-fluorochalcone derivatives with different donor end groups to evaluate their second-order hyperpolarizability. researchgate.net Additionally, the chalcone scaffold can serve as a precursor for the synthesis of various heterocyclic compounds.

Introduction of Tertiary Amine Side Chains

The synthesis of 2-chloro-4-fluorochalcone derivatives bearing tertiary amine side chains is a significant area of research. A general approach involves a multi-step synthesis beginning with the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde to form the core chalcone structure.

In a representative synthesis, 4-hydroxyacetophenone is reacted with a chlorobenzaldehyde in the presence of a base like sodium hydroxide in ethanol to yield a 4'-hydroxy-chlorochalcone. tandfonline.comsemanticscholar.org Subsequently, these hydroxychalcone (B7798386) intermediates are reacted with various alkyl amines in the presence of potassium carbonate and sodium iodide in a solvent such as acetone (B3395972). tandfonline.comsemanticscholar.org This reaction typically proceeds under reflux conditions to yield the desired tertiary amine-substituted chlorochalcone (B8783882) derivatives. tandfonline.comsemanticscholar.org The choice of the tertiary amine, such as dimethylamine (B145610), diethylamine, pyrrolidine (B122466), or piperidine (B6355638), significantly influences the properties of the final compound. mdpi.com

The reaction conditions, including the choice of solvent and catalyst, play a crucial role in the efficiency of the synthesis. For instance, acetone is often selected as the solvent due to its ease of handling and lower toxicity, while sodium iodide can be used as a catalyst to enhance the reaction rate. nih.gov The reaction times for the introduction of the tertiary amine moiety can vary, typically ranging from 5 to 8 hours. nih.gov

A study by Gao et al. detailed the synthesis of a series of chlorochalcones with tertiary amine side chains. mdpi.com Their work highlighted the influence of the position of the chlorine atom and the nature of the tertiary amine group on the biological activity of the resulting compounds. tandfonline.comsemanticscholar.orgresearchgate.net

Table 1: Synthetic Overview of Tertiary Amine Introduction

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-hydroxyacetophenone, Chlorobenzaldehyde | 30% NaOH, Ethanol, 25°C, 36h stirring | 4'-hydroxy-chlorochalcone |

| 2 | 4'-hydroxy-chlorochalcone, Alkyl amine | K2CO3, Acetone, NaI, 56°C, Reflux | Tertiary amine-substituted chlorochalcone |

Formation of Pyrazoline Derivatives

Pyrazoline heterocycles can be synthesized from chalcones through a cyclization reaction with hydrazine (B178648) derivatives. This transformation of the α,β-unsaturated ketone system of the chalcone into a five-membered nitrogen-containing ring leads to a new class of compounds with distinct chemical properties.

A common method involves the reaction of the parent chalcone with hydrazine hydrate (B1144303) in the presence of an acid catalyst. jetir.orgiscience.in For instance, a mixture of a chalcone, hydrazine hydrate, and an acid like formic acid or acetic acid is refluxed for an extended period. nih.govjetir.orgiscience.in The reaction progress is often monitored using thin-layer chromatography (TLC). jetir.orgiscience.in Upon completion, the reaction mixture is typically poured into ice-cold water to precipitate the pyrazoline product, which can then be purified by recrystallization from a suitable solvent like ethanol. jetir.orgiscience.in

The specific conditions can be varied. For example, some syntheses utilize glacial acetic acid as the solvent and catalyst, refluxing the chalcone and hydrazine hydrate for several hours. In other protocols, formic acid is used, and the reaction may be refluxed for as long as 26 hours. jetir.orgiscience.in The nature of the substituent on the chalcone and the specific hydrazine derivative used can influence the reaction outcome and the properties of the resulting pyrazoline.

Gao et al. also explored the synthesis of pyrazoline derivatives from chlorochalcones to investigate the role of the α,β-unsaturated ketone group on biological activity. nih.gov Their findings indicated that the resulting pyrazoline derivatives exhibited different activity profiles compared to their chalcone precursors. nih.govresearchgate.net

Table 2: General Synthesis of Pyrazoline Derivatives from Chalcones

| Reactants | Reagents and Conditions | Product | Reference |

| Chalcone, Hydrazine Hydrate | Formic Acid, Reflux (26 hours) | Pyrazoline Derivative | jetir.orgiscience.in |

| Chalcone, Hydrazine Hydrate | Acetic Acid, Reflux | Pyrazoline Derivative | nih.gov |

| Chalcone, Thiosemicarbazide | Sodium Hydroxide, Ethanol, Reflux (1 hour) | Pyrazoline-1-carbothioamide | scholarsresearchlibrary.com |

Epoxidation Reactions

The carbon-carbon double bond within the α,β-unsaturated ketone moiety of 2-chloro-4-fluorochalcone is susceptible to epoxidation, yielding a reactive epoxide derivative. This transformation provides a valuable intermediate for the synthesis of more complex molecules.

A frequently employed method for the epoxidation of chalcones is the use of a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA), in an inert solvent like dichloromethane. This reaction typically proceeds readily to form the corresponding chalcone epoxide. Another common method involves the use of alkaline hydrogen peroxide. saudijournals.com For instance, the chalcone can be treated with hydrogen peroxide in the presence of a base like sodium hydroxide. ru.ac.bdru.ac.bd

The resulting 2-chloro-4'-fluorochalcone (B1609351) epoxide, also known as 2-(2-chlorophenyl)-3-(4-fluorobenzoyl)oxirane, is a key synthetic intermediate. synquestlabs.com These epoxides can serve as precursors for the synthesis of various bioactive compounds. ru.ac.bd

Table 3: Common Epoxidation Reagents for Chalcones

| Reagent | Solvent | Product |

| m-Chloroperbenzoic acid (m-CPBA) | Dichloromethane | Chalcone Epoxide |

| Hydrogen Peroxide / Sodium Hydroxide | - | Chalcone Epoxide |

Conjugate Addition Reactions

The α,β-unsaturated carbonyl system in 2-chloro-4-fluorochalcone makes it a suitable substrate for conjugate addition reactions, also known as Michael additions. This type of reaction allows for the introduction of a variety of nucleophiles at the β-position of the chalcone backbone.

A range of nucleophiles, including amines, thiols, and pyrrole (B145914) derivatives, can participate in these reactions. The reaction conditions can be tailored to the specific nucleophile and substrate. For example, the conjugate addition of pyrrole to a chlorochalcone has been reported to occur in the presence of a mesoporous aluminosilicate (B74896) catalyst (AlKIT-5) under solvent-free conditions at elevated temperatures. sigmaaldrich.comchemicalbook.com This method provides an efficient route to C2-alkylated pyrrole derivatives. sigmaaldrich.comchemicalbook.com

These conjugate addition products can serve as building blocks for the synthesis of more complex heterocyclic systems and other functionalized molecules.

Table 4: Example of Conjugate Addition to a Chlorochalcone

| Nucleophile | Catalyst | Conditions | Product Type |

| Pyrrole | AlKIT-5 (mesoporous aluminosilicate) | Solvent-free, 80°C, 12 hours | C2-alkylated pyrrole derivative |

Exploration of Prenyl and Geranyl Substitutions

The introduction of prenyl or geranyl groups onto the chalcone framework has been explored as a strategy to modify its biological properties. These lipophilic moieties can enhance the interaction of the molecule with biological membranes and target proteins.

One synthetic approach involves the reaction of a hydroxy-substituted chalcone with prenyl bromide or geranyl bromide in the presence of a base. ceu.es For instance, 4-chloro-2'-hydroxy-4'-isoprenyloxychalcone can be synthesized through a Claisen-Schmidt condensation followed by a substitution reaction with prenyl bromide in acetone. ceu.es

The introduction of these isoprenoid side chains can also be achieved through coupling reactions, particularly on halogenated flavone (B191248) precursors which can be derived from chalcones. grafiati.com The presence of an iodine substituent on the flavone ring, for example, facilitates the incorporation of prenyl and geranyl groups via Sonogashira coupling. grafiati.com Studies have shown that the addition of a prenyl or geranyl group, often at the 5' or 6' position of the chalcone, can influence its cytotoxic activity. ceu.es

Advanced Spectroscopic and Crystallographic Characterization in 2 Chloro 4 Fluorochalcone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 2-chloro-4-fluorochalcone and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the precise determination of molecular structure.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the analysis of 2-chloro-4-fluorochalcone derivatives, the ¹H NMR spectrum typically reveals distinct signals corresponding to the aromatic and vinyl protons. For instance, the vinyl protons (H-α and H-β) of the α,β-unsaturated ketone system usually appear as doublets in the downfield region, a characteristic feature of chalcones. The coupling constant between these two protons provides information about the stereochemistry of the double bond, with a larger coupling constant generally indicating a trans configuration. Aromatic protons on the two phenyl rings exhibit complex splitting patterns in the aromatic region of the spectrum, influenced by the substitution pattern of the chloro and fluoro groups.

| Proton Assignment | Chemical Shift (ppm) |

| Aromatic Protons | Multiplets in the downfield region |

| Vinyl Protons (H-α, H-β) | Doublets, characteristic of the propenone bridge |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific derivative of 2-chloro-4-fluorochalcone being analyzed.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of 2-chloro-4-fluorochalcone, the carbonyl carbon of the ketone group typically appears as a distinct signal at a low field (downfield) due to its deshielded nature. The carbons of the two aromatic rings and the α,β-unsaturated system also give rise to a series of signals at characteristic chemical shifts. The presence of the electron-withdrawing chlorine and fluorine atoms influences the chemical shifts of the carbons in their vicinity, providing further confirmation of the substitution pattern. For example, a signal in the range of 190-220 ppm is characteristic of the carbonyl carbon in a ketone group. unmul.ac.id

| Carbon Assignment | Approximate Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 190 - 220 |

| Aromatic Carbons | 110 - 175 |

| Vinyl Carbons (C-α, C-β) | 110 - 175 |

Note: The specific chemical shifts are influenced by the electronic effects of the substituents and the solvent used.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule. In the context of 2-chloro-4-fluorochalcone, these techniques are essential for confirming the presence of key structural motifs.

The IR spectrum of 2-chloro-4-fluorochalcone typically displays a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, usually in the range of 1600-1800 cm⁻¹. unmul.ac.id The stretching vibrations of the aromatic C=C bonds are also observed in the fingerprint region of the spectrum. unmul.ac.id The presence of the C-Cl and C-F bonds can also be identified by their characteristic absorption bands.

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations and non-polar bonds often give rise to strong signals in the Raman spectrum, which may be weak or absent in the IR spectrum. Together, IR and Raman spectroscopy provide a comprehensive vibrational profile of the 2-chloro-4-fluorochalcone molecule, confirming the presence of all expected functional groups.

| Functional Group | Characteristic Vibrational Frequency (cm⁻¹) | Spectroscopic Technique |

| Carbonyl (C=O) Stretch | ~1600 - 1800 | IR |

| Aromatic C=C Stretch | ~1450 - 1600 | IR, Raman |

| C-H Stretch (Aromatic) | Above 3000 | IR, Raman |

| C-Cl Stretch | Varies | IR, Raman |

| C-F Stretch | Varies | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within a molecule. The UV-Vis spectrum of 2-chloro-4-fluorochalcone is characterized by absorption bands that arise from π→π* and n→π* electronic transitions within the conjugated system. The chalcone (B49325) backbone, consisting of two aromatic rings connected by an α,β-unsaturated ketone, forms an extended π-conjugated system that absorbs light in the UV-Vis region. The position and intensity of the absorption maxima (λmax) are influenced by the electronic nature of the substituents on the aromatic rings. The presence of the chloro and fluoro groups can cause a shift in the absorption bands compared to the unsubstituted chalcone.

| Electronic Transition | Approximate Wavelength Range (nm) |

| π→π | ~300 - 400 |

| n→π | Varies, often a shoulder on the π→π* band |

Note: The exact λmax values are dependent on the solvent polarity and the specific substitution pattern of the chalcone derivative.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of 2-chloro-4-fluorochalcone, mass spectrometry provides definitive confirmation of the molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion. The molecular weight of 2-chloro-4-fluorochalcone is approximately 260.69 g/mol . scbt.combldpharm.comnih.gov High-resolution mass spectrometry (HRMS) can provide even more precise mass measurements, allowing for the unambiguous determination of the elemental formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner upon ionization.

Single-Crystal X-ray Diffraction (SCXRD) Analysis

| Crystallographic Parameter | Information Obtained |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the repeating unit in the crystal |

| Space Group | Describes the symmetry of the crystal lattice |

| Atomic Coordinates (x, y, z) | Provides the precise location of each atom in the unit cell |

| Bond Lengths and Angles | Determines the geometry of the molecule |

| Intermolecular Interactions | Reveals how molecules are arranged and interact in the solid state |

Determination of Crystal and Molecular Structure

The molecular structure of 2-chloro-4-fluorochalcone derivatives is characterized by two aromatic rings linked by an α,β-unsaturated carbonyl system. X-ray crystallography studies have been pivotal in confirming the (E)-configuration of the central C=C double bond in these chalcones. This geometric arrangement is a common and stable feature in many chalcone derivatives.

Table 1: Key Molecular Structural Features of Chalcone Derivatives

| Structural Feature | Description | Significance |

|---|---|---|

| Core Skeleton | Two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. | Forms the basic framework of the chalcone molecule. |

| Configuration | Typically exists in the (E)-configuration around the C=C double bond. | Determines the spatial arrangement of the phenyl rings. |

| Conformation | The molecule is generally quasi-planar, with some torsion angles. | Influences crystal packing and intermolecular interactions. |

Analysis of Crystal System and Space Group

The crystalline forms of 2-chloro-4-fluorochalcone derivatives have been analyzed to determine their crystal systems and space groups. This information is fundamental to understanding the symmetry and packing of the molecules in the solid state. Research on a series of three 2-chloro-4-fluorochalcone derivatives with different donor end groups has highlighted the impact of substitution on the crystal packing. researchgate.netdp.techdp.tech While the specific data for each of the three derivatives requires consulting the primary publication, analysis of similar chalcone compounds reveals common crystal systems.

For example, various substituted chalcones have been found to crystallize in monoclinic, orthorhombic, or triclinic systems. Common space groups for chalcones include P21/c, Pna21, and P-1. researchgate.netresearchgate.netresearchgate.net The choice of crystal system and space group is influenced by the molecular shape and the nature of intermolecular forces, which dictate the most energetically favorable packing arrangement.

Table 2: Representative Crystallographic Data for Chalcone Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| (E)-1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Orthorhombic | Pna21 | researchgate.net |

| (2E)-3-(4-Chlorophenyl)-1-[4-(methylsulfanyl)phenyl]prop-2-en-1-one | Monoclinic | P21/c | researchgate.net |

| (E)-3-(3-nitrophenyl)-1-(thiophene-2-yl)prop-2-en-1-one | Triclinic | P-1 | researchgate.net |

| (E)-3-(4-(dimethylamino)phenyl)-1-(4-(methylthio)phenyl)prop-2-en-1-one | Monoclinic | P21/c | researchgate.net |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Hirshfeld Surface Analysis)

The supramolecular assembly of 2-chloro-4-fluorochalcone derivatives is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions within the crystal lattice. dntb.gov.ua This method allows for the decomposition of the crystal packing into contributions from different types of intermolecular contacts.

For chalcone derivatives, a variety of interactions are typically observed. These include hydrogen bonds, although often of a weaker C-H···O or C-H···F nature, as well as π-π stacking interactions between the aromatic rings. The presence of halogen atoms (chlorine and fluorine) also introduces the possibility of halogen bonding and other van der Waals forces.

Hirshfeld surface analysis of related compounds reveals the relative importance of different contacts. For instance, in a similar chloro-fluoro substituted chalcone, the most significant contributions to the crystal packing were from H···H, C···H/H···C, O···H/H···O, Cl···H/H···Cl, and F···H/H···F interactions. iucr.org The analysis of the three specific 2-chloro-4-fluorochalcone derivatives would provide a detailed quantitative breakdown of these interactions, which is crucial for understanding their solid-state properties. researchgate.netdntb.gov.ua

Table 3: Common Intermolecular Interactions in Chalcone Derivatives and Their Significance

| Interaction Type | Description | Significance in Crystal Packing |

|---|---|---|

| Hydrogen Bonding (e.g., C-H···O, C-H···F) | Weak electrostatic attractions between a hydrogen atom and an electronegative atom. | Contributes to the formation of specific packing motifs and stabilizes the crystal lattice. |

| π-π Stacking | Non-covalent interactions between aromatic rings. | Plays a significant role in the stacking of molecules and can influence electronic properties. |

| Halogen Bonding | Interaction involving a halogen atom as an electrophilic species. | Can direct crystal packing and influence molecular conformation. |

| Van der Waals Forces | General intermolecular forces, including London dispersion forces. | Contribute to the overall cohesion of the crystal. |

Computational Chemistry Studies of 2-Chloro-4-fluorochalcone

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the molecular characteristics of 2-Chloro-4-fluorochalcone. These theoretical studies are instrumental in understanding its structural, electronic, and optical properties, complementing and guiding experimental research.

Computational Chemistry Studies: Density Functional Theory Dft and Molecular Modeling

Computational Validation of Enzyme Inhibition Mechanisms

Computational studies, particularly Density Functional Theory (TDFT) and molecular modeling, have become indispensable tools for elucidating the mechanisms of enzyme inhibition by small molecules. In the context of 2-Chloro-4-fluorochalcone and its analogs, these computational approaches provide valuable insights into the binding modes, interaction energies, and electronic properties that govern their inhibitory activity against various enzymes. While direct and comprehensive computational validation specifically for 2-Chloro-4-fluorochalcone is not extensively documented in a single study, a cohesive understanding can be constructed from research on closely related chloro- and fluoro-substituted chalcones. These studies collectively shed light on the probable interactions and mechanisms of action for the target compound.

Molecular docking simulations are frequently employed to predict the binding orientation of a ligand within the active site of a target enzyme. For chalcone (B49325) derivatives, these studies have been instrumental in understanding their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and cyclooxygenase (COX).

A study on a series of aromatic chalcones as AChE inhibitors revealed that a 4'-amino-2-chlorochalcone derivative exhibited significant inhibitory activity. medpharmres.comdntb.gov.ua Molecular docking of this compound into the AChE active site indicated key interactions that stabilize the ligand-enzyme complex. medpharmres.comdntb.gov.ua This provides a model for how the 2-chloro substituted phenyl ring of 2-Chloro-4-fluorochalcone might orient itself within a similar enzymatic pocket.

In the case of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation, research on chlorochalcone (B8783882) derivatives has identified crucial amino acid residues for binding. cmu.ac.thresearchgate.net Molecular docking studies have shown that chlorochalcones can bind to the active site of the COX-2 enzyme, interacting with key residues such as Arg120 and Tyr355. cmu.ac.thresearchgate.net These interactions are vital for the inhibition of the enzyme's activity. The presence of the chlorine atom on the chalcone scaffold can influence the electronic and steric properties, potentially enhancing these interactions.

Furthermore, studies on fluoro-chalcone derivatives as cholinesterase inhibitors have highlighted the impact of fluorine substitution on inhibitory potency and selectivity. mdpi.com The position of the fluorine atom can significantly alter the binding affinity and interaction profile. mdpi.com This suggests that the 4-fluoro substitution on the second aromatic ring of 2-Chloro-4-fluorochalcone plays a critical role in its interaction with target enzymes.

Interactive Data Table: Binding Affinities of Chalcone Derivatives with Target Enzymes

| Compound | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| para-chlorochalcone | COX-1 | -7.16 | Not specified |

| para-chlorochalcone | COX-2 | -8.84 | Not specified |

| (E)-Chalcone | COX-1 | -7.24 | Not specified |

| Chalcone derivative C2 | AChE | Not specified | Not specified |

This table presents data from studies on chalcone derivatives to illustrate the binding affinities and interactions with target enzymes. The data for para-chlorochalcone is from a study on prostaglandin (B15479496) synthetase inhibitors. biomedres.usbiomedres.us

Density Functional Theory (DFT) calculations are utilized to investigate the electronic structure, reactivity, and energetic properties of molecules. While not always directly applied to the entire enzyme-ligand complex due to computational cost, DFT is invaluable for understanding the intrinsic properties of the inhibitor that contribute to its biological activity. For chalcone derivatives, DFT has been used to calculate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity and ability to participate in charge-transfer interactions. cmu.ac.th

In a quantitative structure-activity relationship (QSAR) study of chlorochalcone derivatives as potential breast cancer inhibitors targeting the COX-2 enzyme, DFT was used to calculate descriptors such as the LUMO energy. cmu.ac.thresearchgate.net The resulting QSAR equation demonstrated a correlation between the electronic properties of the chalcones and their inhibitory activity, underscoring the importance of these parameters in the mechanism of action. cmu.ac.thresearchgate.net

Interactive Data Table: Computational Data for Chlorinated Chalcone Derivatives

| Property | 2-Chlorochalcone |

|---|---|

| EHOMO (eV) | -9.372677 |

| ELUMO (eV) | -0.9412275 |

This table showcases computational data for a related chlorochalcone derivative, illustrating the types of parameters calculated using semi-empirical methods, which are related to DFT. This data provides insight into the electronic properties that can influence enzyme inhibition.

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar

Correlating Molecular Modifications with Biological Activities

Correlating Molecular Modifications with Biological Activities

The core structure of chalcone (B49325), 1,3-diphenyl-2-propene-1-one, consists of two aromatic rings (Ring A and Ring B) connected by a three-carbon α,β-unsaturated carbonyl system. conicet.gov.ar Modifications to this scaffold, such as the introduction of substituents, significantly impact the compound's bioactivity.

The presence and position of halogen substituents on the chalcone framework are critical determinants of biological activity. mdpi.com For instance, the introduction of a chlorine atom can enhance the antibacterial properties of chalcones. nih.gov Studies on 2'-hydroxychalcones revealed that halogen substitution on ring A increased anti-tuberculosis activity. sci-hub.se Specifically, compounds with a halogen at the 3-position showed greater potency than those with substitutions at the 2- or 4-positions. sci-hub.se

In the context of cholinesterase inhibition, the position of the chlorine atom influences both activity and selectivity. mdpi.com Para-substituted chlorochalcones have demonstrated the highest selectivity in inhibiting acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE). mdpi.com Conversely, the presence of a chlorine atom at other positions on ring A has been associated with reduced activity. mdpi.com The lipophilicity of substituents on ring A is also a key factor, with more lipophilic compounds often exhibiting greater potency. sci-hub.se

The following table summarizes the impact of halogen substitutions on the biological activity of chalcone derivatives.

| Substitution Position | Effect on Bioactivity | Reference |

| Ring A, 3-position | Increased anti-tuberculosis activity | sci-hub.se |

| Ring A, para-position | High selectivity for AChE inhibition | mdpi.com |

| Ring A, other positions | Reduced cholinesterase inhibitory activity | mdpi.com |

The electronic properties of substituents, categorized as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), play a significant role in modulating the bioactivity of chalcones. semanticscholar.org The push-pull effect, created by the strategic placement of donor and acceptor groups, can enhance properties like nonlinear optical (NLO) activity. researchgate.netresearchgate.netresearchgate.net

Research on various chalcone derivatives has shown that electron-donating groups on an aromatic ring can increase electron density and, consequently, antioxidant activity. semanticscholar.org In the context of cholinesterase inhibition, phenyl rings substituted with EDGs have demonstrated higher potency. mdpi.com Conversely, the introduction of electron-withdrawing groups can sometimes decrease activity. semanticscholar.org For example, in the design of new chlorochalcone (B8783882) derivatives, it was noted that modifications with electron-withdrawing groups like -F and -Cl affect lipophilicity, which in turn influences anticancer activity. researchgate.net

A study on 4'-methoxy chalcone derivatives highlighted that the third-order optical non-linearities increase with the push-pull effect from donor/acceptor substituents. researchgate.net This effect is also influenced by the strength and relative position of these groups. researchgate.net

The table below illustrates the influence of donor-acceptor groups on chalcone bioactivity.

| Group Type | Effect on Bioactivity | Reference |

| Electron-Donating Groups (EDGs) | Increased antioxidant and cholinesterase inhibitory activity | mdpi.comsemanticscholar.org |

| Electron-Withdrawing Groups (EWGs) | Can influence anticancer activity by altering lipophilicity | researchgate.net |

| Donor-Acceptor Substitutions | Enhance nonlinear optical (NLO) properties | researchgate.netresearchgate.netresearchgate.net |

Alterations to side chains attached to the chalcone core can lead to significant changes in biological activity. nih.gov For example, in a series of tertiary amine derivatives of chlorochalcone, the nature of the tertiary amine group markedly influenced acetylcholinesterase (AChE) inhibitory activity. nih.govresearcher.life Specifically, the inhibitory potency followed the order: pyrrolidine (B122466) > piperidine (B6355638) > dimethylamine (B145610) > diethylamine. mdpi.com

The length of an alkyl amine side chain is also a critical factor. mdpi.com For simple alkyl chains like dimethylamine and diethylamine, a five-carbon spacer resulted in potent activity, whereas for cyclic chains like pyrrolidine and piperidine, a four-carbon spacer was optimal for AChE inhibition. mdpi.com Further increases in side chain length, for instance to ten methylene (B1212753) units, have been shown to decrease activity. nih.gov

The table below details the effects of side chain alterations on the biological activity of chalcone derivatives.

| Side Chain Alteration | Effect on Bioactivity | Reference |

| Variation in tertiary amine group | Markedly influenced AChE inhibition (pyrrolidine > piperidine > dimethylamine > diethylamine) | mdpi.com |

| Length of alkyl amine spacer | Optimal length varies with the type of amine (5-carbon for simple chains, 4-carbon for cyclic chains) | mdpi.com |

| Increase in side chain length | Can lead to decreased activity | nih.gov |

Development and Validation of QSAR Models

QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity. researchgate.net These models are invaluable tools for predicting the activity of new compounds and for understanding the mechanistic basis of their action. mdpi.comnih.gov

The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. These descriptors quantify various aspects of a molecule's structure, including its electronic, steric, and lipophilic properties.

Commonly used descriptors in chalcone QSAR studies include:

Partial Charges: Descriptors such as those derived from the modified partial equalization of orbital electronegativity (MPEOE) are crucial for modeling highly active chalcone compounds. nih.gov A QSAR equation for predicting the breast anticancer activities of new chlorochalcones included partial charges (qC1, qC10, qC15). researchgate.netcmu.ac.th

Frontier Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are important quantum chemical descriptors. nih.govsemanticscholar.org A lower LUMO energy (ELUMO) was found to be favorable for the breast anticancer activity of chlorochalcones. researchgate.netcmu.ac.th Conversely, a high HOMO energy can contribute negatively to antibacterial activity. semanticscholar.org

Lipophilicity: Log P, a measure of a compound's lipophilicity, is a frequently used descriptor. researchgate.netcmu.ac.th It has been shown that the lipophilicity of substituents in ring A is essential for the antibacterial activity of chalcones. sci-hub.se

Other descriptors that have been identified as significant in various chalcone QSAR models include topological indices, Jurs descriptors, and molecular weight. nih.govsemanticscholar.orgjst.go.jp

The following table lists key molecular descriptors and their relevance in chalcone QSAR models.

| Descriptor Category | Example Descriptors | Relevance to Bioactivity | Reference |

| Electronic | Partial Charges (qC), HOMO/LUMO energies | Crucial for modeling antimitotic, anticancer, and antibacterial activities | researchgate.netnih.govcmu.ac.thsemanticscholar.org |

| Lipophilicity | Log P | Important for antibacterial and anticancer activities | sci-hub.seresearchgate.netcmu.ac.th |

| Topological | BCUT descriptors, Kappa2 index | Significant for antimitotic and antibacterial activities | nih.govsemanticscholar.org |

| Steric/Geometric | Jurs descriptors, Molecular weight | Relevant for anti-tuberculosis and antibacterial activities | semanticscholar.orgjst.go.jp |

The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. Several statistical parameters are used for this purpose.

Coefficient of Determination (R²): This parameter indicates the proportion of the variance in the dependent variable (biological activity) that is predictable from the independent variables (molecular descriptors). jst.go.jp A high R² value (closer to 1.0) signifies a good fit of the model to the data. jst.go.jp For example, a QSAR model for chalcones based on a combination of topological, electrostatic, and quantum chemical descriptors yielded an R² of 0.965. nih.gov

Standard Error of Estimate (SEE): This measures the average deviation of the predicted values from the experimental values. A lower SEE indicates a more accurate model. researchgate.net

F-statistic (Fcalc/Ftable): The F-test compares the variance explained by the model to the residual variance. mdpi.com A high F-value suggests a statistically significant model. mdpi.comresearchgate.net

Predicted Residual Sum of Squares (PRESS): This is used in cross-validation to assess the predictive ability of the model. A lower PRESS value indicates better predictive power. researchgate.net

A QSAR model developed for new chlorochalcone derivatives as potential breast anticancer compounds reported the following statistical values: R² = 0.743, adjusted R² = 0.700, SEE = 0.198, Fcalc/Ftable = 6.423, and PRESS = 1.177. researchgate.net Another study on antileishmanial chalcones developed 3D-QSAR models with high-quality statistical parameters (R² = 0.73, Q² = 0.63). nih.gov

The table below presents a summary of statistical parameters used for QSAR model validation.

| Statistical Parameter | Description | Desired Value | Reference |

| Coefficient of Determination (R²) | Proportion of variance explained by the model | High (close to 1.0) | nih.govjst.go.jp |

| Standard Error of Estimate (SEE) | Average deviation of predicted from experimental values | Low | researchgate.net |

| F-statistic (Fcalc/Ftable) | Ratio of model-explained variance to residual variance | High | mdpi.comresearchgate.net |

| Predicted Residual Sum of Squares (PRESS) | Measure of the model's predictive ability | Low | researchgate.net |

Prediction of Biological Activity for Novel Derivatives

The prediction of biological activity for novel derivatives of 2-Chloro-4-fluorochalcone is a key area of research, leveraging insights from Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies. These predictive models are instrumental in designing new molecules with enhanced therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) models have been developed to forecast the biological activities of new chlorochalcone derivatives. For instance, a QSAR study on chlorochalcone derivatives as potential breast anticancer agents against MCF-7 cells resulted in a predictive model. cmu.ac.thresearchgate.net The developed QSAR equation is as follows:

pIC50 = 3.869 + (1.427 x qC1) + (4.027 x qC10) + (0.856 x qC15) - (35.900 x ELUMO) + (0.208 x Log P) cmu.ac.thresearchgate.net

This model, which demonstrated good statistical significance with a squared correlation coefficient (R²) of 0.743 and an adjusted R² of 0.700, was used to predict the anticancer activity of new chlorochalcone derivatives. cmu.ac.thresearchgate.net The descriptors in the equation represent specific molecular properties: qC1, qC10, and qC15 are charge distributions at particular atoms, ELUMO is the energy of the lowest unoccupied molecular orbital, and Log P is the partition coefficient, indicating the molecule's lipophilicity. cmu.ac.thresearchgate.net The predictive capability of this model was demonstrated on a set of newly designed chlorochalcones, with chlorochalcone A showing the most promising predicted activity. cmu.ac.thresearchgate.net

Table 1: Predicted Anticancer Activity of Novel Chlorochalcone Derivatives

| Compound | Predicted pIC50 | Predicted IC50 (μM) |

|---|---|---|

| Chlorochalcone A | 2.65 | 2.26 |

Data sourced from a QSAR analysis of chlorochalcone derivatives against MCF-7 breast cancer cells. cmu.ac.thresearchgate.net

Furthermore, SAR studies guide the prediction of biological activity by identifying key structural modifications that influence efficacy. For example, the introduction of a tertiary amine side chain to the chlorochalcone scaffold has been investigated for its effect on acetylcholinesterase (AChE) inhibition, an important target in Alzheimer's disease research. tandfonline.comnih.gov A study on a series of chlorochalcones with tertiary amine side chains revealed that these derivatives exhibited significantly better AChE inhibitory activity compared to their precursor compounds. nih.gov This suggests that the addition of an amino alkyl group is a promising strategy for designing novel and potent AChE inhibitors based on the 2-Chloro-4-fluorochalcone structure.

Table 2: AChE Inhibitory Activity of Tertiary Amine Substituted Chlorochalcones

| Compound | R Group | IC50 (μmol/L) |

|---|---|---|

| 3a | -H | >500 |

| 4i | -CH2CH2-N(CH3)2 | 0.91 |

| 4j | -CH2CH2-N(C2H5)2 | 0.81 |

| 4k | -CH2CH2-N(piperidine) | 0.28 |

| 4l | -CH2CH2-N(pyrrolidine) | 0.17 |

Data indicates that the introduction of a tertiary amine side chain significantly enhances the inhibitory activity against AChE compared to the parent hydroxy chlorochalcone (3a). nih.gov

In a similar vein, research on 4'-fluoro-2'-hydroxychalcone derivatives and their corresponding dihydropyrazole analogs has shown a correlation in their antioxidant, anti-inflammatory, and analgesic activities. nih.gov This finding implies that the biological activity of novel dihydropyrazole derivatives can be predicted based on the activity of the parent chalcone, providing a valuable tool for the design of new anti-inflammatory and analgesic agents. nih.gov The study highlighted that dimethoxychalcone 5a and its dihydropyrazole derivative 6a were the most potent antioxidants, while monomethoxychalcone 5d and its dihydropyrazole derivative 6d exhibited the highest analgesic and anti-inflammatory effects. nih.gov This correlation underscores the predictive power of SAR in guiding the synthesis of new derivatives with desired biological profiles.

Pharmacological and Biological Research on 2 Chloro 4 Fluorochalcone Derivatives

Anticancer Activity

Derivatives of 2-Chloro-4-fluorochalcone have emerged as a significant area of interest in oncological research due to their diverse and potent anticancer properties. These synthetic compounds leverage the basic chalcone (B49325) scaffold—a 1,3-diaryl-2-propen-1-one structure—which is a precursor to naturally occurring flavonoids and isoflavonoids. researchgate.net The introduction of halogen atoms like chlorine and fluorine into the chalcone structure is a strategic modification aimed at enhancing biological activity. semanticscholar.org Research has demonstrated that these derivatives exert their antitumor effects through multiple mechanisms, including the induction of programmed cell death (apoptosis), inhibition of cancer cell growth, modulation of critical cell signaling pathways, and prevention of tumor spread. researchgate.netresearchgate.net

Mechanism of Apoptosis Induction (Mitochondrial, Caspase Pathways)

A primary mechanism by which 2-Chloro-4-fluorochalcone derivatives exhibit anticancer effects is through the induction of apoptosis, a form of programmed cell death essential for eliminating malignant cells. researchgate.netresearchgate.net Studies on various chlorinated and fluorinated chalcones confirm their ability to trigger this cellular suicide pathway. The process is often initiated via the mitochondrial pathway, characterized by the depolarization of the mitochondrial membrane. ingentaconnect.commdpi.com This disruption of mitochondrial function is a critical step that leads to the release of pro-apoptotic factors into the cell's cytoplasm. ingentaconnect.com

Following mitochondrial dysfunction, the activation of a cascade of enzymes known as caspases occurs. Research has shown that specific chalcone derivatives can activate key executioner caspases, such as caspase-3 and caspase-9, as well as initiator caspase-8. mdpi.comnih.gov The activation of caspase-9 is indicative of the intrinsic (mitochondrial) pathway, while caspase-8 activation points to the involvement of the extrinsic (death receptor) pathway. mdpi.com For instance, certain sulfonamide-based chalcone derivatives were found to depolarize the mitochondrial membrane and subsequently activate both caspase-8 and caspase-9 in gastric adenocarcinoma cells. mdpi.com This dual activation highlights the comprehensive ability of these compounds to engage multiple apoptotic routes to ensure the effective elimination of cancer cells.

Inhibition of Cell Proliferation and Viability

Derivatives of 2-Chloro-4-fluorochalcone demonstrate high antiproliferative activity, effectively suppressing the growth and viability of cancer cells. researchgate.netingentaconnect.com The cytotoxic effects of these compounds have been observed to be concentration-dependent, meaning that as the concentration of the chalcone derivative increases, its ability to inhibit cell proliferation becomes more potent. researchgate.net This dose-dependent inhibition is a hallmark of effective chemotherapeutic agents.

Chlorinated chalcones, in particular, have been shown to possess strong antiproliferative properties, primarily by inducing apoptosis with minimal impact on the cell cycle progression itself. ingentaconnect.com This suggests that their main therapeutic action is to trigger cell death rather than simply halting cell division. The efficacy of these compounds has been demonstrated across a variety of cancer cell lines, indicating a broad spectrum of activity. For example, one study found that an amino chalcone derivative containing a 4-fluoro-phenyl group was the most active among the tested compounds in suppressing the proliferation of HeLa and T47D cancer cells. researchgate.net

Modulation of Key Signaling Pathways (e.g., PI3K/Akt, MAPK/ERK, p53, Bcl-2, TRAIL, CDC25B)

The anticancer efficacy of 2-Chloro-4-fluorochalcone derivatives is rooted in their ability to modulate numerous intracellular signaling pathways that are frequently deregulated in cancer.

PI3K/Akt and MAPK/ERK Pathways: The PI3K/Akt and MAPK/ERK signaling cascades are crucial for cell survival, proliferation, and differentiation, and their aberrant activation is common in many cancers. nih.govresearchgate.netnih.gov Certain chalcone derivatives have been designed to inhibit these pathways. For example, novel pyrazolinone chalcones have been shown to suppress cancer cell proliferation and metastasis by inhibiting PI3K/Akt and downstream ERK1/2 proteins. nih.gov Similarly, 1,2,3-triazole chalcone derivatives have been developed as dual inhibitors of the PI3K/Akt/mTOR signaling pathway, demonstrating potent anticancer activity. researchgate.net

p53 and Bcl-2 Family: The p53 tumor suppressor protein and the Bcl-2 family of proteins are central regulators of apoptosis. nih.gov Chalcone derivatives can activate the p53 pathway, leading to cell cycle arrest and apoptosis. mdpi.com They have been shown to increase the expression levels of p53 and the pro-apoptotic protein Bax, while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2. mdpi.com This modulation shifts the cellular balance in favor of cell death. Some chlorothiophene-based chalcones have been investigated for their ability to disrupt the interaction between p53 and its inhibitor MDM2, as well as to interact with Bcl-2, thereby promoting apoptosis. mdpi.com

TRAIL Pathway: Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a molecule that can selectively induce apoptosis in cancer cells. Research has shown that certain chalcones can enhance the sensitivity of cancer cells to TRAIL-induced apoptosis, making the treatment more effective. nih.gov

CDC25B Phosphatase: Cell Division Cycle 25B (CDC25B) is a phosphatase enzyme that plays a critical role in controlling the cell cycle and is often overexpressed in various human cancers. ingentaconnect.comlatakia-univ.edu.sy Several chalcone derivatives, including 2,4-dihydroxychalcones and 2'-hydroxy-4'-isoprenyloxychalcones, have been identified as potent, reversible, and competitive inhibitors of CDC25B. ingentaconnect.comlatakia-univ.edu.sy By inhibiting this key enzyme, these compounds can halt cell cycle progression and suppress tumor growth. latakia-univ.edu.sy

Anti-Angiogenic and Anti-Metastatic Effects

The ability of a tumor to grow and spread to other parts of the body depends on angiogenesis (the formation of new blood vessels) and metastasis (the invasion of other tissues). Chalcone derivatives have shown potential in inhibiting both of these critical processes.

Specifically, α-fluorinated chalcones have been identified as potent agents with significant anti-angiogenic properties. nih.gov In laboratory studies, these compounds were found to inhibit the tube formation, migration, and invasion of Human Umbilical Vein Endothelial Cells (HUVECs), which are key events in angiogenesis. nih.gov The mechanism behind this effect is linked to their ability to act as Vascular Disrupting Agents (VDAs), which can cause a rapid and selective shutdown of blood flow within solid tumors, starving them of oxygen and nutrients. nih.gov

Furthermore, these derivatives have demonstrated the ability to reduce cancer cell metastasis. By interfering with the cellular machinery required for cell migration and invasion, these compounds can help prevent the spread of cancer from the primary tumor to distant sites. nih.gov

Cytotoxicity against Specific Cancer Cell Lines

Derivatives of 2-Chloro-4-fluorochalcone have been evaluated for their cytotoxic effects against a wide array of human cancer cell lines, demonstrating significant and often selective activity. The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Studies have consistently shown that chalcones containing chlorine and fluorine substituents exhibit potent cytotoxicity. For instance, a series of 1,3-diphenylprop-2-en-1-one chalcones were tested against human hepatocarcinoma (HepG2), lung carcinoma (A549), and breast adenocarcinoma (MCF-7) cell lines, with results indicating that the MCF-7 line was generally the most sensitive to these compounds. latakia-univ.edu.sy Chlorochalcones, derivatives of 2′-hydroxychalcone, have also shown high antiproliferative activity against breast cancer cells (MCF-7). ingentaconnect.com

Furthermore, sulfonamide-based chalcone derivatives displayed notable anticancer effects on cervical (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma cells, with IC50 values in the low microgram per milliliter range. mdpi.com Other research has documented the efficacy of various chalcone derivatives against colon cancer (HCT116) and liver cancer (HepG2) cell lines. mdpi.com

The table below summarizes the cytotoxic activity of selected chalcone derivatives against various cancer cell lines as reported in the literature.

| Compound/Derivative Type | Cancer Cell Line | IC50 Value | Reference |

| (E)-1-(4-aminophenyl)-3-(4-fluoro-phenyl)prop-2-en-1-one | HeLa | 27.5 µg/mL | researchgate.net |

| Sulfonamide-Chalcone Derivative 5 | HL-60 | 1.57 µg/mL | mdpi.com |

| Sulfonamide-Chalcone Derivative 7 | HL-60 | 1.25 µg/mL | mdpi.com |

| Thiazole Derivative CP1 | HCT116 | 4.7 µg/mL | mdpi.com |

| Thiazole Derivative CP1 | MCF-7 | 4.8 µg/mL | mdpi.com |

| Thiazole Derivative CP1 | HepG2 | 11 µg/mL | mdpi.com |

| Fluorinated chalconoid 2a | HepG2 | 67.51 µM | |

| 1,3-diphenylprop-2-en-1-one chalcones | A549, HepG2, MCF-7 | Cytotoxicity demonstrated | latakia-univ.edu.sy |

| Chlorinated 2'-hydroxychalcone (B22705) derivatives | MCF-7 | High antiproliferative activity | ingentaconnect.com |

Note: Direct IC50 values for a single "2-Chloro-4-fluorochalcone" compound are not consistently available across a wide range of cell lines in the provided context. The table reflects data for structurally related fluorinated and chlorinated chalcone derivatives.

Antimicrobial Activity

In addition to their anticancer properties, chalcone derivatives containing chlorine and fluorine atoms exhibit significant antimicrobial activity against a spectrum of pathogenic microorganisms. The presence and position of the halogen substituent on the aromatic rings of the chalcone backbone have been shown to directly influence the compound's effectiveness against both Gram-positive and Gram-negative bacteria. nih.gov

Research has demonstrated that these compounds can serve as broad-spectrum antibacterial agents. For example, a series of chlorinated chalcones showed activity against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. nih.gov The location of the chlorine atom was found to be critical; for instance, substitutions at the 4-position on one ring and the 4'-position on the other resulted in the most active compounds against P. aeruginosa. nih.gov

Similarly, newly synthesized fluorinated chalcones were evaluated against a panel of pathogenic bacteria and showed broad-spectrum activity against eight different pathogens. researchgate.net Certain derivatives were particularly potent, with zones of inhibition ranging from 23 to 28 mm and Minimum Inhibitory Concentrations (MIC) between 25 and 50 µg/mL. researchgate.net However, not all derivatives show high potency; some sulfonamide-based chalcones were found to have high MIC values (>500 µg/mL), indicating weak antibacterial activity against the tested strains. mdpi.com Other studies have confirmed the activity of chlorinated chalcones and their glycosides against bacteria like E. coli and S. aureus, as well as the yeast Candida albicans.

The table below presents findings on the antimicrobial activity of various halogenated chalcone derivatives against specific microbial strains.

| Compound/Derivative Type | Microbial Strain | Activity Measurement | Result | Reference |

| Fluorinated Chalcone Derivative (4) | Gram-positive & Gram-negative bacteria | Zone of Inhibition | 23 - 28 mm | researchgate.net |

| Fluorinated Chalcone Derivative (5) | Gram-positive & Gram-negative bacteria | Zone of Inhibition | 23 - 28 mm | researchgate.net |

| Fluorinated Chalcone Derivative (8) | Gram-positive & Gram-negative bacteria | Zone of Inhibition | 23 - 28 mm | researchgate.net |

| Fluorinated Chalcone Derivatives (4, 5, 8) | Gram-positive & Gram-negative bacteria | MIC | 25 - 50 µg/mL | researchgate.net |

| Chlorinated Chalcones | E. coli, P. aeruginosa, S. aureus | Zone of Inhibition | Activity comparable to sulfanilamide | nih.gov |

| Chlorinated Chalcones & Glycosides | E. coli, S. aureus, C. albicans | Growth Inhibition | Significant inhibition observed | |

| Sulfonamide-Chalcone Derivatives (4-8) | Various bacterial strains | MIC | >500 µg/mL | mdpi.com |

| Brominated/Chlorinated Pyrazine Chalcones | Staphylococcus spp. | MIC | 15.6 - 125 µM | semanticscholar.org |

Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, Pseudomonas aeruginosa, Streptococcus mutans)

Derivatives of 2-chloro-4-fluorochalcone have demonstrated notable antibacterial properties. Studies on halogenated chalcones reveal that 2-chloro derivatives exhibit significant inhibitory effects, particularly against Staphylococcus species. researchgate.net More specifically, derivatives of 4-fluoro-2-hydroxychalcone have been synthesized and evaluated against a panel of both Gram-positive and Gram-negative pathogenic bacteria. researchgate.net

Research has shown that these compounds possess a broad spectrum of activity. researchgate.net For instance, certain fluorinated chalcone derivatives showed remarkable activity against Methicillin-resistant S. aureus (MRSA), with Minimum Inhibitory Concentrations (MICs) ranging from 25 to 50 µg/mL. researchgate.net One derivative also exhibited good activity against P. aeruginosa with an MIC of 50 µg/mL. researchgate.net The antibacterial potential of chalcones against S. aureus is a significant area of research, as this bacterium is known for its ability to develop resistance to a wide variety of drugs. nih.gov Similarly, studies on chlorinated pyrazine-based chalcones have registered activity against various strains of Staphylococcus and Enterococcus faecium. nih.gov

Antibacterial Activity of Fluorinated Chalcone Derivatives

Minimum Inhibitory Concentration (MIC) of selected 4-fluoro-2-hydroxychalcone derivatives against various bacterial strains.

| Bacterial Strain | Compound 4 MIC (µg/mL) | Compound 5 MIC (µg/mL) | Compound 8 MIC (µg/mL) |

|---|---|---|---|

| Methicillin-resistant S. aureus (MRSA) | 25 | 50 | 25 |

| Vancomycin-resistant enterococci | - | - | - |

| S. aureus | 50 | 50 | 50 |

| S. pyrogenes | 50 | 50 | 50 |

| E. faecalis | 50 | 50 | 50 |

| E. coli | 50 | 50 | 50 |

| P. aeruginosa | - | - | 50 |

Antifungal Efficacy (e.g., Candida albicans, M. gypseum)

The antifungal potential of chalcone derivatives has been extensively investigated. The presence of a reactive α,β-unsaturated keto group is believed to be crucial for their biological activity. nih.gov In antifungal assays against various fungal strains, specific chalcone derivatives have shown promising results. For example, a 4-chloro derivative of a chalcone demonstrated antifungal activity superior to the standard drug ketoconazole against the dermatophyte Microsporum gypseum. nih.gov However, in the same study, none of the tested compounds showed activity against Candida albicans. nih.gov

Conversely, other studies focusing on different chalcone scaffolds, such as 2,4-dihydroxychalcones, have shown efficient inhibition of oral isolates of Candida albicans. scielo.org.co One such derivative was found to be fungicidal at a concentration of 15.6 µg/mL. scielo.org.co Research into related compounds like 2-chloro-N-phenylacetamide also confirms activity against fluconazole-resistant C. albicans, inhibiting both planktonic cells and biofilms. scielo.brnih.govscielo.br This suggests that the specific substitutions on the chalcone rings are critical in determining the spectrum of antifungal activity.

Antifungal Activity of a 4-Chloro Chalcone Derivative

Comparison of the zone of inhibition for a chalcone derivative and a standard antifungal agent.

| Compound | Zone of Inhibition against M. gypseum (mm) |

|---|---|

| 4-chloro derivative | 20 |

| Ketoconazole (Standard) | 18 |

Antiviral, Antileishmanial, Antimalarial, Antiprotozoal, Antitubercular, Anti-filarial Potential

The broad biological profile of the chalcone family includes a range of other antimicrobial activities. Chalcones have been investigated for their antimalarial, antileishmanial, and antiviral properties. nih.gov The core structure of chalcones is a versatile template for developing new therapeutic agents. For example, trifluoromethyl methoxy chalcone has been evaluated as an excellent antimalarial compound. researchgate.net

Furthermore, research into related heterocyclic compounds has shown the importance of the chloro-substituent for activity. A series of 7-chloroquinoline derivatives were synthesized and screened for antimalarial and antileishmanial activity, demonstrating a potential leishmanicidal effect against Leishmania mexicana. nih.gov While these findings are for the broader class of chalcones and related chlorinated compounds, they underscore the potential of 2-chloro-4-fluorochalcone derivatives as candidates for further investigation in these therapeutic areas.

Proposed Mechanisms of Action (e.g., Cell Membrane Disruption, Enzymatic Pathway Inhibition, Radical Mechanisms)

The mechanism of antimicrobial action for chalcones is multifaceted. The α,β-unsaturated carbonyl system present in the chalcone scaffold is a key feature responsible for their biological activities. nih.govnih.gov This reactive group can interact with biological nucleophiles, such as sulfhydryl groups in amino acids like cysteine, which are essential components of many enzymes. This interaction can lead to the inhibition of critical enzymatic pathways necessary for microbial survival.

Another proposed mechanism involves the disruption of the bacterial electron transport chain. Studies on related ferrocenyl chalcones suggest they may block bacterial dehydrogenases involved in respiration, thereby interrupting energy production and cell growth. staffs.ac.uk For antifungal activity, one mechanism of action involves binding to ergosterol in the fungal cell membrane, leading to membrane disruption; however, this is not universal for all chlorinated derivatives. scielo.br For some chlorinated compounds, the mechanism remains to be fully established, indicating that they may act via novel pathways. nih.gov

Anti-inflammatory Activity

Chalcone derivatives, including those with fluorine and chlorine substitutions, are recognized for their potent anti-inflammatory properties. mdpi.comresearchgate.netnih.gov This activity is often attributed to their ability to interfere with key pathways in the inflammatory cascade.

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide Synthesis)

A primary mechanism for the anti-inflammatory effect of fluorinated chalcones is the inhibition of nitric oxide (NO) production. researchgate.net Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of many inflammatory conditions. nih.gov Several synthetic chalcone derivatives have been reported to potently inhibit iNOS-catalyzed NO production in macrophage cell lines. nih.govresearchgate.net

Studies on dimethoxy- and trimethoxychalcone derivatives with various patterns of fluorination have demonstrated significant inhibition of NO production. researchgate.netnih.gov For example, a 4-fluoro-3′,4′,5′-trimethoxychalcone was identified as a particularly potent inhibitor, with an IC50 value of 0.03 µM. researchgate.net The inhibition of NO production by these fluorinated chalcones in macrophages is suggested to occur at the level of enzyme expression rather than by direct action on the enzyme itself. researchgate.netnih.gov

Inhibition of Nitric Oxide Production by Fluorinated Chalcones

IC50 values for selected fluorinated chalcone derivatives on nitrite formation in LPS-stimulated macrophages.

| Compound | IC50 (µM) |

|---|---|

| 4-fluoro-3′,4′,5′-trimethoxychalcone | 0.03 |

| 4-fluoro-2′,5′-dimethoxychalcone | 0.17 |

| 2-fluoro-3′,4′,5′-trimethoxychalcone | 0.20 |

| 2-fluoro-2′,5′-dimethoxychalcone | 0.21 |

Modulation of Inflammatory Enzymes (e.g., Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS))

Beyond inhibiting NO production, 2-chloro-4-fluorochalcone derivatives can modulate the activity and expression of key pro-inflammatory enzymes. Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are critical enzymes in the inflammatory response. nih.govmdpi.com Many natural and synthetic chalcones have been shown to suppress the expression of both iNOS and COX-2. nih.govnih.gov

The anti-inflammatory action of certain chalcone derivatives is achieved by down-regulating iNOS expression. nih.gov This is often mediated through the suppression of nuclear transcription factors, such as NF-κB, which are crucial for the induction of pro-inflammatory genes. nih.govnih.gov Furthermore, studies on 4'-fluoro-2'-hydroxychalcones have evaluated their selective inhibition of COX enzymes. nih.gov This modulation of inflammatory enzymes highlights the potential of these compounds as leads for developing new anti-inflammatory agents. nih.gov

Impact on Cellular Pathways (e.g., IκB-α degradation, NF-κB activation)

Derivatives of 2-Chloro-4-fluorochalcone have been investigated for their influence on critical cellular inflammatory pathways, particularly the nuclear factor-kappa B (NF-κB) signaling cascade. The activation of NF-κB is a key event in the inflammatory response, and it is normally held in an inactive state in the cytoplasm by an inhibitory protein called IκB-α. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB-α is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

Research has shown that certain chloro-substituted chalcone derivatives can interfere with this process. For instance, studies on compounds like 2′,5′-dihydroxy-4-chloro-dihydrochalcone demonstrated a significant inhibitory effect on the LPS-induced degradation of IκB-α. nih.gov This action prevents the release and subsequent nuclear translocation of NF-κB. nih.gov Similarly, other derivatives such as 2′,5′-Dipropoxy-4-chlorochalcone have also been noted for their ability to inhibit NF-κB activation. sci-hub.se By blocking these key steps, these chalcone derivatives can effectively suppress the expression of NF-κB target genes that drive inflammatory responses and tumor progression. sci-hub.sescience.gov Some pyran-fused chalcones have also been shown to impede the NF-κB signaling pathway. mdpi.com

Enzyme Inhibition Studies